1,3-Bis[5-bromo-2-(trifluoromethyl)phenyl]triaz-1-ene
Overview
Description
“1,3-Bis[5-bromo-2-(trifluoromethyl)phenyl]triaz-1-ene” is an organic compound. It is used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion, which acts as a stabilizing counterion for highly electrophilic organic and organometallic cations .
Molecular Structure Analysis
The molecular formula of “this compound” is (CF3)2C6H3Br . It has a molecular weight of 293.00 .
Chemical Reactions Analysis
“this compound” is used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion .
Physical and Chemical Properties Analysis
The compound is a clear colorless to slightly yellow liquid . It has a refractive index of 1.427 (lit.) , a boiling point of 154 °C (lit.) , a melting point of -16 °C (lit.) , and a density of 1.699 g/mL at 25 °C (lit.) .
Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Jha & Ramarao (2017) describes the synthesis of 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids, which were evaluated for in vitro activity against human bacterial and fungal strains. Compounds showed potential comparable to standard drugs against tested bacteria and fungi.
Novel NO Donors
Research by Pokhvisneva et al. (2018) synthesized 3,3-Bis(2-nitroxyethyl) derivatives of 1,1′-[methylenebis(oxy)]bis(triaz-1-ene 2-oxides) as a new type of nitric oxide (NO)-donating agents.
Halogenation and Iodination for NO Donors
Ternikova et al. (2017) Ternikova et al. (2017) elaborated synthetic procedures towards 3,3-bis(2-haloethyl) and 3,3,3′-tris(2-haloethyl) derivatives of 1,1′-[methylenebis(oxy)]bis(triaz-1-ene 2-oxides) for use as NO donors in living organisms.
Organometallic Synthesis
Porwisiak & Schlosser (1996) Porwisiak & Schlosser (1996) described the synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a key starting material for various organometallic syntheses involving phenylmagnesium, -lithium, and -copper intermediates.
Novel Antimicrobial Agents
Al‐Azmi & Mahmoud (2020) Al‐Azmi & Mahmoud (2020) synthesized novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives and evaluated them as antimicrobial agents.
Synthesis of m-Terphenyl Compounds
A study by Corona-Armenta et al. (2015) synthesized m-Terphenyl (1,3-Diphenylbenzene) compounds containing trifluoromethyl groups, exploring reactions and characterizations for potential applications.
Trifluoromethyl Sulfones and Azole Derivatives
Meshcheryakov & Shainyan (2004) Meshcheryakov & Shainyan (2004) synthesized 2-Phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole from bromomethyl and nitro-triazole derivatives, contributing to novel azole series compounds.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-N-[[5-bromo-2-(trifluoromethyl)phenyl]diazenyl]-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Br2F6N3/c15-7-1-3-9(13(17,18)19)11(5-7)23-25-24-12-6-8(16)2-4-10(12)14(20,21)22/h1-6H,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOKHPKHCBTIDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NN=NC2=C(C=CC(=C2)Br)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Br2F6N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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